N-(N-Boc-DL-Methionyl)-benzyloxyamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-methylsulfanyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(21)18-14(10-11-24-4)15(20)19-22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDRFJMBZVXYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N N Boc Dl Methionyl Benzyloxyamine and Derived Analogues
Precursor Synthesis and Stereocontrol
The foundational stage in the synthesis of the target molecule is the preparation of its two key precursors: N-Boc-DL-methionine and O-benzylhydroxylamine. The synthesis of these molecules must be efficient and yield high-purity products to ensure the success of the subsequent coupling reaction. As the synthesis begins with DL-methionine, a racemic mixture, stereocontrol at this stage is not a primary objective; the final product will also be a racemic mixture.
Synthesis of N-Boc-DL-Methionine
The protection of the amino group of DL-methionine is a critical step to prevent self-polymerization and other side reactions during the amide bond formation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions.
The standard procedure for the N-protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. organic-chemistry.org For the synthesis of N-Boc-DL-methionine, DL-methionine is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (B95107) (THF) and water, to which a base is added to deprotonate the amino group, enhancing its nucleophilicity. Common bases for this reaction include sodium hydroxide, sodium bicarbonate, or triethylamine (B128534). (Boc)₂O is then added to the reaction mixture, reacting with the nucleophilic amino group to form the N-Boc protected amino acid. The reaction is typically carried out at room temperature. After the reaction is complete, the product is isolated by an acidic workup to protonate the carboxylate, followed by extraction and purification.
General Reaction Scheme: DL-Methionine + (Boc)₂O --(Base, Solvent)--> N-Boc-DL-Methionine
Synthesis of O-Benzylhydroxylamine (Benzyloxyamine)
O-Benzylhydroxylamine, also known as benzyloxyamine, serves as the nucleophile in the final coupling step. caymanchem.comcymitquimica.com Its synthesis can be achieved through several routes, a common one being the O-alkylation of hydroxylamine (B1172632) with a benzyl (B1604629) halide. A multi-step procedure starting from hydroxylamine hydrochloride is often employed to achieve good yields and purity. google.com
One established method involves the following sequence:
Protection of Hydroxylamine: Hydroxylamine hydrochloride is first reacted with acetone (B3395972) in the presence of a base to form acetone oxime. This step protects the nucleophilic nitrogen and makes the oxygen atom more susceptible to alkylation.
O-Alkylation: The acetone oxime is then deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting anion is subsequently reacted with benzyl chloride or benzyl bromide to yield O-benzyl acetone oxime. google.com
Deprotection: The final step is the hydrolysis of the O-benzyl acetone oxime under acidic conditions (e.g., using concentrated hydrochloric acid) to cleave the oxime and liberate O-benzylhydroxylamine, which is typically isolated as its hydrochloride salt. google.comgoogle.com
This sequence ensures selective O-alkylation and prevents the formation of N-alkylated or N,O-dialkylated byproducts.
Amide Bond Formation Strategies for N-(N-Boc-DL-Methionyl)-benzyloxyamine
The central reaction in the synthesis is the formation of the amide (or more specifically, a hydroxamate) bond between the carboxylic acid of N-Boc-DL-methionine and the amino group of O-benzylhydroxylamine. Several strategies exist for this transformation, ranging from classic carbodiimide-mediated reactions to more modern and efficient technologies.
Carbodiimide-Mediated Peptide Coupling Reactions (e.g., EDC, DCC)
Carbodiimides are among the most common and versatile coupling reagents used in peptide synthesis. interchim.fr They facilitate the formation of an amide bond by activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine component (in this case, O-benzylhydroxylamine) to form the desired amide bond and a urea (B33335) byproduct. interchim.frchemistrysteps.com
The two most frequently used carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com
DCC (N,N'-dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that effectively promotes amide bond formation. However, its byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most common organic solvents, which can simplify purification by filtration in solution-phase synthesis but makes it unsuitable for solid-phase synthesis. peptide.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is often used as its hydrochloride salt, which is water-soluble. A key advantage of EDC is that its corresponding urea byproduct is also water-soluble, allowing for its easy removal through an aqueous workup. interchim.fr This makes EDC a preferred reagent in many applications, including bioconjugation.
To improve reaction efficiency and minimize side reactions, such as racemization and the formation of N-acylurea, coupling reactions are almost always performed with an additive. peptide.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less reactive than the O-acylisourea but more stable, reducing the risk of racemization. It then reacts cleanly with the amine to yield the final product. peptide.com A study on carbodiimide-mediated reactions noted that EDC-mediated couplings could lead to dimerization byproducts, a side reaction that could be suppressed by carrying out the reaction in pyridine. nih.gov
Table 1: Comparison of Common Carbodiimide Coupling Reagents
| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
|---|---|---|
| Physical Form | Waxy, low-melting-point solid | Water-soluble solid (as HCl salt) |
| Byproduct | Dicyclohexylurea (DCU) | Water-soluble urea derivative |
| Byproduct Solubility | Insoluble in most organic solvents | Soluble in water |
| Workup | Removal of DCU by filtration | Removal of urea by aqueous extraction |
| Primary Use Case | Solution-phase synthesis | Solution-phase synthesis, bioconjugations |
Active Ester and Anhydride Coupling Methods
Alternative strategies to carbodiimides for activating the carboxylic acid group include the formation of active esters or mixed anhydrides.
Active Ester Methods: In this two-step approach, the N-Boc-DL-methionine is first converted into a stable but reactive "active ester." This is typically achieved by reacting the carboxylic acid with a compound like N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) (HOPfp) in the presence of a coupling agent like DCC or EDC. The resulting active ester (e.g., N-Boc-DL-methionine NHS ester) can be isolated, purified, and stored before being reacted with O-benzylhydroxylamine in a separate step to form the final product.
Mixed Anhydride Method: The mixed anhydride method is a rapid and cost-effective technique for peptide bond formation. highfine.com It involves the reaction of the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base at low temperatures (typically -15 °C). researchgate.net This forms a mixed carboxylic-carbonic anhydride, which is highly reactive. The amine component is then added to the reaction mixture, where it attacks the carbonyl carbon of the amino acid residue to form the amide bond. The choice of base and solvent is crucial for minimizing side reactions like urethane (B1682113) formation and racemization. cdnsciencepub.comcdnsciencepub.com Studies have shown that bases like N-methylmorpholine (NMM) often give better results than triethylamine (TEA), and solvents like tetrahydrofuran (THF) can reduce racemization compared to halogenated solvents. researchgate.netcdnsciencepub.com
Table 2: Influence of Base and Solvent on Mixed Anhydride Couplings
| Base | Solvent | General Outcome | Reference |
|---|---|---|---|
| N-Methylpiperidine | Dichloromethane (B109758) | Best combination for minimizing urethane formation | cdnsciencepub.com |
| N-Methylmorpholine | Tetrahydrofuran (THF) | Good combination, less racemization than in halogenated solvents | researchgate.netcdnsciencepub.com |
Exploration of Emerging Coupling Technologies
The field of peptide synthesis is continually evolving, with new technologies being developed to improve efficiency, yield, and purity while reducing reaction times and waste. 24chemicalresearch.com These emerging methods can be readily applied to the synthesis of this compound.
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can dramatically accelerate peptide coupling reactions. americanpeptidesociety.org Microwave energy increases the kinetic energy of the molecules, leading to faster reaction rates and often higher yields with fewer side reactions. This technique can reduce coupling times from hours to minutes and is particularly effective for sterically hindered couplings. americanpeptidesociety.org
Flow Chemistry: Continuous flow synthesis involves pumping reactants through a series of tubes or microreactors where the reaction occurs. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time. americanpeptidesociety.org For the synthesis of the target compound, a flow system could be designed where N-Boc-DL-methionine is activated in one module before being mixed with O-benzylhydroxylamine in a subsequent reactor, allowing for rapid, scalable, and highly reproducible production. americanpeptidesociety.org
Advanced Coupling Reagents: Beyond the classic reagents, new generations of coupling agents have been developed. Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and react faster with less epimerization during coupling. peptide.comnih.gov These reagents work by forming highly reactive active esters in situ and are widely used in modern solid-phase and solution-phase synthesis.
Table 3: Overview of Emerging Coupling Technologies
| Technology | Principle | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis (MAPS) | Use of microwave irradiation to accelerate reaction rates. | Significant reduction in reaction time, improved yields, fewer side reactions. |
| Flow Chemistry | Continuous pumping of reagents through microreactors. | Precise control of reaction conditions, enhanced safety, high scalability and reproducibility. |
| Advanced Onium Salt Reagents (e.g., HATU) | In situ formation of highly reactive activated species. | Fast reaction rates, high efficiency, low racemization, suitable for difficult couplings. |
Reaction Condition Optimization for Yield and Purity Enhancement
The synthesis of this compound is predicated on the efficient coupling of N-Boc-DL-methionine with benzyloxyamine. The optimization of reaction conditions is paramount to maximize the yield and ensure the high purity of the final product. Key parameters that are typically optimized include the choice of coupling reagent, solvent, temperature, and reaction time.
A variety of coupling reagents are available for amide bond formation, each with its own advantages and disadvantages. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective coupling reagents known for their high efficiency and low racemization risk.
The selection of the solvent is another critical factor. Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are commonly employed. The solubility of the reactants and the compatibility of the solvent with the chosen coupling reagent are key considerations. For instance, while DCC is effective, the byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents, which can complicate purification.
Temperature and reaction time are interdependent variables that need to be carefully controlled. While higher temperatures can accelerate the reaction rate, they can also lead to increased side product formation and potential degradation of the starting materials or product. Therefore, reactions are often carried out at room temperature or cooled to 0 °C to minimize these undesirable outcomes. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
A systematic approach to optimization would involve screening a matrix of conditions, varying one parameter at a time while keeping others constant, to identify the ideal combination for maximizing the yield and purity of this compound.
Table 1: Representative Coupling Reagents and Additives for Amide Bond Synthesis
| Coupling Reagent | Additive | Common Solvents | Key Considerations |
| DCC | HOBt, HOAt | DCM, DMF | Inexpensive, but DCU byproduct can be difficult to remove. |
| EDC | HOBt, HOAt | DCM, DMF, Water | Water-soluble byproduct, useful for aqueous-based purifications. |
| PyBOP | - | DMF, NMP | High coupling efficiency, low racemization. |
| HBTU | HOBt | DMF, NMP | Fast reaction times, but can cause guanidinylation of the amine. |
| HATU | HOAt | DMF, NMP | Highly efficient, especially for sterically hindered couplings. |
Stereochemical Considerations in the Synthetic Pathway, given DL-Methionine
The use of DL-methionine as a starting material introduces a key stereochemical consideration into the synthesis of this compound. Since DL-methionine is a racemic mixture of D- and L-enantiomers, the resulting product will be a mixture of two diastereomers: N-(N-Boc-D-Methionyl)-benzyloxyamine and N-(N-Boc-L-Methionyl)-benzyloxyamine.
The separation of these diastereomers can typically be achieved using chromatographic techniques. Chiral chromatography, utilizing a chiral stationary phase (CSP), is a powerful method for resolving enantiomers and diastereomers. Alternatively, achiral chromatography techniques such as flash column chromatography or preparative HPLC may also be effective in separating diastereomers due to their different physical properties, such as polarity. The choice of the mobile phase and stationary phase is critical for achieving good resolution.
The characterization of the separated diastereomers can be accomplished using various analytical techniques. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. The distinct NMR spectra of the two diastereomers, particularly in the regions of the chiral centers, can be used to confirm their identity and assess their purity. Optical rotation measurements can also be used to distinguish between the diastereomers, although the specific rotation values would need to be determined or compared to known standards if available.
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of derivatives and analogues of this compound can be undertaken to explore structure-activity relationships (SAR) and to modulate the physicochemical and biological properties of the parent compound. Modifications can be made to the methionine side chain, the benzyloxyamine moiety, or the protecting group.
Modifications of the Methionine Side Chain: The thioether group in the methionine side chain is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone. Synthesizing these oxidized analogues can provide insights into the importance of the oxidation state of the sulfur atom for biological activity. Furthermore, the methyl group can be replaced with other alkyl groups to probe the steric and electronic requirements of a potential binding pocket. The entire side chain can also be replaced with other natural or unnatural amino acid side chains to explore a wider range of chemical space.
Modifications of the Benzyloxyamine Moiety: The phenyl ring of the benzyloxyamine moiety can be substituted with various functional groups, such as halogens, alkyl groups, or electron-donating or electron-withdrawing groups. These modifications can alter the electronic properties and lipophilicity of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. The benzyl group can also be replaced with other aromatic or aliphatic groups to explore different spatial arrangements.
The synthesis of these derivatives and analogues would generally follow similar coupling strategies as described for the parent compound, starting from the appropriately modified building blocks. The successful synthesis and subsequent biological evaluation of these new compounds can provide valuable information for the development of novel therapeutic agents or research tools.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Proposed Reaction Pathways for Amide Bond Formation
The formation of the amide linkage in N-(N-Boc-DL-Methionyl)-benzyloxyamine from N-Boc-DL-methionine and benzyloxyamine typically requires the activation of the carboxylic acid group. Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a highly unreactive carboxylate-ammonium salt. libretexts.org Therefore, coupling reagents are employed to convert the carboxyl group into a more electrophilic species, susceptible to nucleophilic attack by the amine.
One of the most common and historically significant methods for this activation involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.comcreative-proteomics.com The general pathway using a carbodiimide (B86325) reagent can be outlined as follows:
Activation of the Carboxylic Acid : The carboxylic acid of N-Boc-DL-methionine reacts with the carbodiimide (RN=C=NR) to form a highly reactive O-acylisourea intermediate. wikipedia.orgyoutube.com This intermediate is a potent acylating agent.
Nucleophilic Attack by the Amine : The benzyloxyamine, acting as the nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate. This step leads to the formation of a tetrahedral intermediate.
Formation of the Amide Bond : The tetrahedral intermediate collapses, forming the desired amide bond and releasing N,N'-disubstituted urea (B33335) as a byproduct (e.g., dicyclohexylurea (DCU) in the case of DCC). bachem.comyoutube.com
To enhance the efficiency of the coupling and to mitigate side reactions, additives are frequently used in conjunction with carbodiimides. 1-Hydroxybenzotriazole (B26582) (HOBt) is a common additive that plays a crucial role in the reaction pathway. bachem.compeptide.com When HOBt is present, the reaction mechanism is modified:
Formation of an Activated Ester : The O-acylisourea intermediate rapidly reacts with HOBt to form an HOBt-ester (an active ester). bachem.com This active ester is more stable than the O-acylisourea but still highly reactive towards amines. rsc.org
Aminolysis of the Active Ester : The benzyloxyamine then reacts with the HOBt-ester to form the amide bond, regenerating HOBt in the process. rsc.org
This two-step activation process via an active ester is generally preferred as it minimizes the risk of racemization and the formation of an N-acylurea byproduct, which can occur through the rearrangement of the O-acylisourea intermediate. wikipedia.org
| Reagent/Method | Proposed Intermediate | Key Features |
| Carbodiimide (e.g., DCC, EDC) | O-acylisourea | Highly reactive, can lead to side reactions. wikipedia.org |
| Carbodiimide with HOBt | HOBt active ester | More stable intermediate, reduces racemization. bachem.comrsc.org |
Investigation of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates in amide bond formation are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies has provided significant insights into their structure and reactivity.
The O-acylisourea intermediate is a key species in carbodiimide-mediated couplings. Its formation involves the addition of the carboxylate to one of the C=N double bonds of the carbodiimide. While generally too unstable for isolation, its existence is supported by trapping experiments and by the observation of its rearrangement product, the N-acylurea. researchgate.net
Computational studies have been employed to model the transition states of the key steps in the reaction pathway. These studies help in understanding the energetics of the reaction and the factors that influence the reaction rate and selectivity. For instance, theoretical calculations can elucidate the structure of the transition state for the nucleophilic attack of the amine on the activated carboxylic acid derivative, providing insights into the role of catalysts and additives in lowering the activation energy barrier.
Role of Protecting Groups (Boc and Benzyl) in Reaction Selectivity and Efficiency
Protecting groups are essential in the synthesis of this compound to prevent unwanted side reactions and to ensure that the amide bond forms between the desired functional groups.
Boc (tert-Butyloxycarbonyl) Group : The Boc group protects the α-amino group of DL-methionine. This urethane-based protecting group is crucial for several reasons:
Prevention of Polymerization : It prevents the self-condensation of methionine molecules.
Suppression of Racemization : Urethane-type protecting groups like Boc are known to significantly reduce the tendency of the chiral α-carbon to racemize during the activation of the carboxyl group. bachem.com This is because the oxygen atom of the urethane (B1682113) carbonyl can participate in the formation of a stable five-membered ring (an oxazolone), but this is less favored compared to the oxazolone (B7731731) formation from an acylated amino acid.
Acid Lability : The Boc group is stable under the basic or neutral conditions often used for the coupling reaction but can be readily removed under moderately acidic conditions (e.g., with trifluoroacetic acid), which allows for subsequent synthetic steps if needed. peptide.comchempep.com
Benzyl (B1604629) Group : The benzyl group in benzyloxyamine serves to protect the hydroxylamine (B1172632) functionality. While the primary amine is the intended nucleophile, the oxygen of the hydroxylamine could potentially compete in the reaction. The benzyl group is generally stable to a wide range of reaction conditions, including the acidic conditions used for Boc deprotection and the conditions of the coupling reaction itself. wikipedia.orgchem-station.com It is typically removed under reductive conditions, such as catalytic hydrogenation. chem-station.com
The presence of these protecting groups directs the reaction to form the desired amide bond with high selectivity. The bulky nature of the Boc group can also influence the conformation of the activated amino acid, which may have subtle effects on the reaction rate.
| Protecting Group | Function | Key Properties |
| Boc (tert-Butyloxycarbonyl) | Protects the α-amino group of methionine. | Prevents polymerization, suppresses racemization, acid-labile. bachem.compeptide.com |
| Benzyl | Protects the hydroxyl group of hydroxylamine. | Stable to coupling and Boc-deprotection conditions, removed by hydrogenolysis. chem-station.com |
Kinetic and Thermodynamic Aspects of Synthetic Transformations
The formation of an amide bond is an exergonic process, but it is kinetically slow without activation. The use of coupling reagents provides a lower energy pathway for the reaction to proceed at a reasonable rate.
Kinetics : The rate of the amide bond formation is dependent on several factors, including the concentration of the reactants, the choice of coupling reagent and additives, the solvent, and the temperature. The reaction typically follows second-order kinetics, being first order in the activated carboxylic acid species and first order in the amine. The addition of HOBt can accelerate the rate of amide formation by providing a more reactive intermediate (the HOBt-ester) compared to direct reaction with the O-acylisourea, especially when the amine is not highly nucleophilic. The deprotection of the Boc group has been shown to exhibit a second-order dependence on the acid concentration in some cases. nih.govresearchgate.net
Thermodynamics : The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable, with the release of a molecule of water. However, the equilibrium lies towards the starting materials under standard conditions without a means to remove water. Coupling reagents circumvent this by coupling the exergonic hydrolysis of the reagent (e.g., the hydration of DCC to DCU) to the endergonic formation of the amide bond, thus driving the reaction forward. The stability of the amide hydrogen bond has been found to be approximately 8.4 kcal/mol in an apolar solvent like CCl4 and 0.3 kcal/mol in water. nih.gov
Solvent Effects and Catalysis in Amide Coupling Reactions
The choice of solvent can significantly impact the rate and outcome of amide coupling reactions. Polar aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used. nih.gov
Solvent Polarity : The polarity of the solvent can influence the solubility of the reactants and reagents, as well as the stability of charged intermediates and transition states. For instance, more polar solvents can better solvate any charged species, potentially affecting the reaction rate.
Hydrogen Bonding Capacity : Solvents capable of hydrogen bonding can compete with the reactants for interactions with the coupling reagents and intermediates, which may slow down the reaction.
Catalysis : In the context of carbodiimide-mediated couplings, additives like HOBt can be considered catalysts in the sense that they are regenerated after the aminolysis of the active ester. Bases are also often added to the reaction mixture, particularly if the amine component is used as a salt (e.g., a hydrochloride salt). bachem.com The base, typically a tertiary amine like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), neutralizes the acid and liberates the free amine to act as a nucleophile. bachem.com However, the use of excess base can increase the risk of racemization. peptide.com
| Solvent | Typical Use | Considerations |
| Dichloromethane (DCM) | Common for peptide couplings. | Good solubility for many protected amino acids. |
| Dimethylformamide (DMF) | Good solvating power for larger peptides. | Can be difficult to remove, potential for side reactions at high temperatures. |
| Acetonitrile | Alternative polar aprotic solvent. | Can provide good results in certain coupling reactions. nih.gov |
Stereoselectivity and Diastereoselectivity in Synthetic Steps
Since the starting material is N-Boc-DL-methionine, a racemic mixture of the D and L enantiomers, the stereochemical outcome of the reaction is a critical consideration.
Racemization : The activation of the carboxylic acid of an N-protected amino acid creates a risk of racemization at the α-carbon. This occurs through the formation of a planar oxazolone intermediate, which can be protonated from either face to give a mixture of enantiomers. u-tokyo.ac.jp As mentioned previously, the use of a urethane protecting group like Boc significantly suppresses this pathway. bachem.com The addition of HOBt is also highly effective in preventing racemization by rapidly converting the O-acylisourea intermediate into an active ester, which is less prone to cyclize to the oxazolone. peptide.com
Diastereoselectivity : In this specific synthesis, since a racemic starting material (DL-methionine) is coupled with an achiral amine (benzyloxyamine), the product will be a racemic mixture of N-(N-Boc-D-Methionyl)-benzyloxyamine and N-(N-Boc-L-Methionyl)-benzyloxyamine. There are no new chiral centers being formed, and the reaction is not expected to be diastereoselective. If a chiral amine were used, the reaction would produce a mixture of diastereomers. The control of epimerization during the coupling is crucial to ensure that the D- and L-configurations of the starting methionine are retained in the final product without interconversion. acs.org
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including detailed data tables for the following sections:
Advanced Spectroscopic Characterization and Analytical Research Methodologies
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Generating an article on these specific topics for N-(N-Boc-DL-Methionyl)-benzyloxyamine without access to primary research data would require speculation and would not meet the standards of scientific accuracy. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to produce the detailed information requested in the prompt.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For a chiral compound like this compound, which is synthesized from a racemic DL-methionine starting material, X-ray crystallography can be instrumental in determining both relative and absolute stereochemistry.
If a single enantiomer can be crystallized, anomalous dispersion techniques can be used to unambiguously assign the absolute configuration (R or S) at the stereocenter. In the case of a racemic mixture, crystallization may yield either a racemic crystal containing both enantiomers in the unit cell or result in spontaneous resolution, where separate crystals of the D- and L-enantiomers are formed.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into the expected conformational features. For instance, the crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, a tripeptide derivative containing a Boc-protected methionine residue, revealed that the peptide backbone adopts a specific Type II β-turn conformation. researchgate.net A similar analysis of this compound would precisely map its molecular architecture, including the orientation of the Boc-protecting group, the methionyl side chain, and the benzyloxyamine moiety, providing unequivocal proof of its stereochemical identity.
Advanced Chromatographic Methodologies for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are indispensable for assessing the chemical purity of this compound and for separating its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) is the primary tool for these analyses.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the purity of this compound and for monitoring reaction progress. In RP-HPLC, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) using a polar mobile phase.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution conditions. An acidic modifier, commonly trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single protonation state. researchgate.netmdpi.com
Care must be taken when using acidic modifiers like TFA, as the tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. While 0.1% TFA is generally acceptable for analytical runs, prolonged exposure or higher concentrations can lead to partial deprotection, creating a purity-testing artifact. researchgate.net Formic acid can be used as a less harsh alternative. researchgate.net The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram.
| Parameter | Typical Condition | Purpose/Comment |
|---|---|---|
| Stationary Phase | C18 or C8 silica, 3-5 µm particle size | Provides hydrophobic surface for retention. C18 is more retentive. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Organic solvent elutes the compound; gradient allows separation of impurities with different polarities. |
| Modifier | 0.05-0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) | Improves peak shape. FA is less acidic and safer for the Boc group. researchgate.netresearchgate.net |
| Flow Rate | 0.5-1.5 mL/min | Standard flow for analytical columns. |
| Detection | UV Absorbance at 210-220 nm | Detects the amide and carbonyl chromophores. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Since this compound is derived from a racemic mixture, it is essential to separate the D- and L-enantiomers to determine the enantiomeric excess (e.e.) of a sample or to isolate a single enantiomer. This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP).
Several types of CSPs are effective for separating N-Boc protected amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or ristocetin (B1679390) A, are particularly well-suited for this purpose. sigmaaldrich.com Separation on these phases occurs through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. mst.edu Another effective class of CSPs for this application is derivatized cyclodextrins. researchgate.net The separation is typically performed in reversed-phase or polar organic mode, and optimization of the mobile phase composition (e.g., organic modifier concentration, buffer pH) is critical to achieving baseline resolution. researchgate.netnih.gov
| CSP Type | Example Selector | Typical Mobile Phase Mode | Primary Interactions |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A | Reversed-Phase, Polar Organic | Hydrogen bonding, ionic, steric |
| Derivatized Cyclodextrin | Hydroxypropyl-β-cyclodextrin researchgate.net | Reversed-Phase | Inclusion complexation, steric fit |
| Cinchona Alkaloid | Zwitterionic (ZWIX) selectors chiraltech.com | Polar Organic | Ion-pairing, hydrogen bonding |
| Derivatized Polysaccharide | Cellulose or Amylose derivatives | Normal-Phase, Reversed-Phase | Steric fit, dipole-dipole |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, this compound, like other amino acid derivatives, is a polar and non-volatile molecule due to its carboxyl and amide groups. Therefore, it cannot be analyzed directly by GC-MS. chromatographyonline.com
To make the compound suitable for GC analysis, a chemical derivatization step is mandatory. This process converts the polar functional groups into less polar, more volatile moieties. Common derivatization strategies for amino acid-like molecules include:
Silylation: Reacting the molecule with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace active hydrogens on amine and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. nih.gov
Alkylation/Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) and alkylating the amine group. nih.gov
Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other volatile components, and the mass spectrometer provides mass information that aids in structural confirmation and identification of any volatile impurities or degradation products. researchgate.net
In-situ Spectroscopic Monitoring of Reaction Progress
Monitoring the synthesis of this compound in real-time provides critical information for reaction optimization, endpoint determination, and ensuring process safety and consistency. In-situ (in the reaction vessel) spectroscopic techniques allow for continuous monitoring without the need for sampling and offline analysis.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly powerful for this purpose. nih.gov These techniques can monitor the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, during the coupling of N-Boc-DL-methionine to benzyloxyamine, one could monitor the decrease of the carboxylic acid peak of the starting material and the increase in the characteristic amide bond vibration in the product. Similarly, during the Boc-protection step, the appearance of the strong carbonyl (C=O) stretch of the carbamate (B1207046) group around 1700 cm⁻¹ can be tracked.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for reaction monitoring. acs.org While typically an offline technique, specialized flow-NMR setups or rapid "cleave and analyze" protocols from solid-phase syntheses can provide detailed kinetic and structural data throughout the reaction, confirming the conversion of starting materials to the desired product. acs.org These advanced monitoring strategies are central to modern process analytical technology (PAT) and enable a deeper understanding of the reaction dynamics.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Molecular Structure, Stability, and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a popular approach for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.
DFT studies would begin with the optimization of the molecular geometry of N-(N-Boc-DL-Methionyl)-benzyloxyamine. This process determines the lowest energy arrangement of the atoms, providing key information about bond lengths, bond angles, and dihedral angles. A common functional for such calculations is B3LYP, often paired with a basis set like 6-311+G(d,p) to provide a good description of the electronic environment. researchgate.net
Once the optimized structure is obtained, electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped. The MEP illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -1520.78 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -0.21 |
| HOMO-LUMO Gap (eV) | 6.24 |
| Dipole Moment (Debye) | 3.12 |
Ab Initio and Semi-Empirical Quantum Mechanical Calculations
While DFT is a powerful tool, other quantum mechanical methods can also be employed to study this compound.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results, particularly for smaller molecules, but are computationally more demanding than DFT. They could be used to benchmark the results obtained from DFT calculations for key structural or energetic parameters.
Semi-empirical methods, such as AM1 or PM7, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are significantly faster. This allows for the study of larger systems or for preliminary, high-throughput screening of different molecular conformations or derivatives.
Molecular Dynamics Simulations for Conformational Landscape and Dynamics
An MD simulation would model the behavior of the molecule in a simulated environment, often in a solvent like water or dimethyl sulfoxide (B87167), to mimic experimental conditions. researchgate.netresearchgate.net By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory would reveal the preferred conformations of the molecule, the energetic barriers between them, and the flexibility of different parts of the structure. This provides a dynamic picture of the molecule that is not captured by static, single-structure calculations. For example, it could reveal how the Boc-protecting group or the benzyloxyamine moiety shield or expose other parts of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic properties, which can be invaluable for interpreting experimental data.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms within the molecule.
IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Comparing the computed IR spectrum with the experimental one can help to confirm the molecular structure and identify characteristic functional groups. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR Shift (ppm, -CH₂-S-) | 2.65 | 2.61 |
| ¹³C NMR Shift (ppm, C=O) | 172.4 | 171.8 |
| IR Frequency (cm⁻¹, C=O stretch) | 1735 | 1720 |
| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3342 |
Reaction Path Discovery and Energy Barrier Calculations
Theoretical calculations can be used to explore the potential chemical reactions of this compound. For instance, the mechanism of its synthesis or degradation could be investigated.
This involves identifying the structures of the reactants, products, and any transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier between reactants and products (the activation energy) determines the rate of the reaction. These calculations can provide mechanistic insights that are difficult to obtain through experiments alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design Principles
If this compound were part of a series of compounds being evaluated for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed.
QSAR is a computational technique that attempts to find a statistical relationship between the chemical structures of a set of molecules and their biological activities. This is achieved by calculating a range of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobicity (like logP).
A mathematical model is then developed to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules by identifying the key molecular features that influence activity.
Chemical Reactivity and Transformation Studies of N N Boc Dl Methionyl Benzyloxyamine
Selective Deprotection Strategies for Boc and Benzyl (B1604629) Groups
The selective removal of the Boc and benzyl protecting groups is fundamental to the synthetic utility of the N-(N-Boc-DL-Methionyl)-benzyloxyamine scaffold. The differential lability of these groups allows for stepwise deprotection, enabling regioselective functionalization.
The Boc group is characteristically sensitive to acidic conditions. nih.gov Standard protocols for its removal involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov Alternative, milder methods have also been developed to accommodate sensitive substrates. For instance, using oxalyl chloride in methanol (B129727) provides a rapid deprotection at room temperature for a wide range of N-Boc protected amines, including those with aromatic and heterocyclic moieties. rsc.orgnih.gov Furthermore, thermal deprotection, often performed in continuous flow systems, offers an acid-free method for Boc removal, where selectivity can be achieved by controlling the temperature. nih.govresearchgate.net
Conversely, the benzyl group of the benzyloxyamine is typically cleaved under reductive conditions. The most common method is catalytic hydrogenation, employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.govresearchgate.net This method is generally efficient and clean. Catalytic transfer hydrogenation, using hydrogen donors like formic acid, presents an alternative that avoids the need for high-pressure hydrogen gas, which can be advantageous for laboratory-scale synthesis. organic-chemistry.org It is crucial to select conditions that maintain the integrity of other functional groups. For example, in molecules containing aromatic halogens, careful selection of the palladium catalyst and reaction conditions can achieve selective debenzylation without concurrent dehalogenation. nacatsoc.org The combination of a heterogeneous acid catalyst, such as niobic acid-on-carbon, with Pd/C has been shown to facilitate the hydrogenative deprotection of N-benzyl groups, often leading to excellent yields without requiring a separate neutralization step. nih.govresearchgate.net
| Protecting Group | Method | Key Reagents | General Conditions | Selectivity & Notes |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acidolysis | TFA or HCl | Anhydrous organic solvent (e.g., DCM), room temp. | Most common method; can affect other acid-labile groups. nih.gov |
| Boc (tert-butyloxycarbonyl) | Mild Acidolysis | Oxalyl chloride / Methanol | Methanol, room temp., 1-4 h. | Effective for diverse substrates, including those with electron-withdrawing groups. rsc.orgnih.gov |
| Boc (tert-butyloxycarbonyl) | Thermolysis | Heat (solvent like MeOH or TFE) | Continuous flow, elevated temp. (e.g., 170-230 °C). | Acid-free; selectivity can be tuned by temperature. nih.gov |
| Benzyl (from Benzyloxyamine) | Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., EtOH, MeOH). | Standard, highly efficient method. nih.gov |
| Benzyl (from Benzyloxyamine) | Catalytic Transfer Hydrogenation | Pd/C, Formic Acid | Mild conditions, avoids high-pressure H₂ gas. | Useful for selective deprotection in complex molecules. organic-chemistry.org |
| Benzyl (from Benzyloxyamine) | Facilitated Catalytic Hydrogenation | H₂, Pd/C, Niobic acid-on-carbon | Heterogeneous acid co-catalyst accelerates the reaction. | Catalysts are easily removed by filtration. researchgate.net |
Functional Group Interconversions on the Methionyl Side Chain (e.g., sulfur oxidation, alkylation reactions)
The thioether side chain of the methionine residue is a key site for chemical modification, offering avenues for altering the compound's polarity, structure, and reactivity.
Sulfur Oxidation: The methionine sulfur is highly susceptible to oxidation, a common modification both in biological systems and during chemical synthesis. nih.goviris-biotech.de Exposure to various oxidizing agents can convert the thioether to methionine sulfoxide (B87167) (Met(O)), which introduces a chiral center at the sulfur atom, or further to methionine sulfone (Met(O₂)). iris-biotech.de This transformation significantly increases the polarity of the side chain. nih.gov The oxidation can be a deliberate synthetic step or an unintended side reaction, for example, during acid-catalyzed deprotection steps. nih.govtaylorandfrancis.com The choice of oxidant and reaction conditions determines the extent of oxidation.
Alkylation Reactions: The nucleophilic sulfur atom of the methionine side chain can react with electrophiles to form sulfonium (B1226848) salts. nih.gov This S-alkylation is a well-documented side reaction in peptide synthesis, particularly under acidic conditions where carbocations (e.g., from the Boc group) can act as alkylating agents. nih.gov However, this reactivity can be harnessed for deliberate modification. Alkylating agents like iodoacetamide (B48618) can selectively modify unoxidized methionine residues, a reaction used in quantitative proteomics. nih.govacs.org Intramolecular alkylation of methionine has also been employed to create cyclic peptides tethered through the resulting sulfonium ion, demonstrating a strategy for constraining peptide conformations. rsc.org
| Modification Type | Reaction | Common Reagents | Product | Key Research Findings |
|---|---|---|---|---|
| Oxidation | Thioether to Sulfoxide | Reactive Oxygen Species (ROS), H₂O₂, Ozone | Methionine Sulfoxide [Met(O)] | Increases side chain polarity; introduces a stereocenter at the sulfur. nih.goviris-biotech.de Can be a tool for regulating protein activity. iris-biotech.de |
| Oxidation | Sulfoxide to Sulfone | Stronger oxidizing agents | Methionine Sulfone [Met(O₂)] | Further increases oxidation state and polarity; generally an irreversible modification. iris-biotech.de |
| Alkylation | Thioether to Sulfonium Salt | Alkyl halides (e.g., Iodoacetamide), Carbocations (from TFA cleavage) | S-alkyl-methionine (Sulfonium ion) | Can be a deliberate modification or an acid-catalyzed side reaction in synthesis. nih.gov Used to create peptide-protein conjugates. rsc.org |
Modifications of the Benzyloxyamine Moiety (e.g., aromatic substitution, C-O cleavage)
The benzyloxyamine portion of the molecule offers two primary sites for modification: the aromatic benzyl ring and the C-O-N linkage.
Aromatic Substitution: The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com The existing benzyloxyamine group (-OCH₂-NH-R) is generally considered an ortho-, para-directing and activating group due to the electron-donating nature of the oxygen atom, which can stabilize the cationic intermediate (arenium ion) formed during the reaction. libretexts.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to introduce substituents primarily at the ortho and para positions of the benzene (B151609) ring. The specific conditions and reagents would need to be chosen carefully to avoid side reactions with the methionine or Boc-protected amine moieties.
C-O Cleavage: The benzyl C-O bond is susceptible to cleavage, most commonly via the hydrogenolysis methods discussed in section 6.1. However, other methods for C-O bond activation and cleavage have been developed, often employing transition metal catalysis or photoredox catalysis. nih.gov These advanced methods can offer alternative pathways for debenzylation under milder or orthogonal conditions. Additionally, electrochemical oxidation has been shown to selectively cleave the benzyl C-N bond in benzylamines, generating a carbonyl compound. mdpi.com While this applies to a C-N bond, analogous oxidative cleavage of the C-O bond in the benzyloxyamine moiety under specific conditions could be a potential transformation pathway.
Cyclization Reactions and Synthesis of Heterocyclic Compounds from the Scaffold
The this compound scaffold is a promising precursor for the synthesis of various N-heterocycles. The inherent functionality allows for intramolecular or intermolecular cyclization reactions to form diverse ring systems, which are prevalent in medicinal chemistry. nih.gov
One of the most direct applications is in the synthesis of 1,3,4-oxadiazoles. The core structure resembles an N-acyl-O-benzyl-hydroxylamine. Upon N-acylation followed by cyclodehydration, this intermediate can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. The oxidative cyclization of N-acylhydrazones is a well-established route to 1,3,4-oxadiazoles, using reagents such as chloramine-T, iodine, or various dehydrating agents like POCl₃ or H₂SO₄. jchemrev.comnih.govmdpi.com By reacting the deprotected benzyloxyamine with an aldehyde to form an N-acylhydrazone-like intermediate, followed by oxidative cyclization, one could access 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the methionyl side chain.
Furthermore, N-acyl amino acid derivatives are known building blocks for a range of heterocycles. nih.gov Depending on the reaction partner and conditions, cyclization could lead to the formation of N-fused heterocycles, lactams, or other complex ring systems. nih.govacs.org For example, reactions involving the activated carboxylic acid (after ester hydrolysis) and the deprotected amine could lead to cyclic peptides or diketopiperazines. Intramolecular cyclization of N-acyl derivatives is a powerful strategy for constructing complex molecular architectures. researchgate.netresearchgate.net
Exploration of Redox Chemistry Involving the Benzyloxyamine Functionality
The benzyloxyamine moiety possesses inherent redox activity that can be exploited for chemical transformations. O-alkylhydroxylamines, including O-benzylhydroxylamine, can coordinate to heme iron, and their redox chemistry is central to their function as enzyme inhibitors. nih.gov
A particularly interesting application is the use of O-benzyl hydroxylamine (B1172632) derivatives as redox-triggered donors of nitroxyl (B88944) (HNO). nih.govresearchgate.net By incorporating redox-sensitive functional groups (e.g., nitro, azide, or boronate esters) onto the benzyl ring, researchers have designed molecules that release HNO upon reduction or oxidation. nih.govresearchgate.net The release mechanism often involves a 1,6-elimination reaction triggered by the redox event. Given that this compound can be modified on its aromatic ring (as discussed in 6.3), it could serve as a scaffold to develop novel, targeted HNO donors. The methionine residue itself is redox-active, suggesting the potential for creating molecules where an intramolecular redox event (oxidation of the methionine sulfur) could trigger a conformational change or a subsequent reaction at the benzyloxyamine site.
Development of Novel Reagents Utilizing the Compound's Reactivity
The distinct reactive sites on this compound make it a valuable starting material for the development of novel chemical reagents and probes.
Bifunctional Linkers: Through selective deprotection and functionalization of the N-terminus and the benzyloxyamine, the molecule can be converted into a heterobifunctional linker. For example, the free amine could be coupled to one molecule, while the benzyloxyamine (or a derivative thereof) could be used for ligation to another, such as through oxime ligation after debenzylation.
Redox-Responsive Probes: Combining the redox sensitivity of the methionine side chain with the redox potential of the benzyloxyamine moiety could lead to the design of sophisticated redox-responsive probes. Oxidation of the methionine sulfur to sulfoxide could act as a chemical "switch" that modulates the properties or reactivity of the benzyloxyamine group, such as its ability to release HNO. nih.govresearchgate.net
Scaffolds for Heterocyclic Libraries: As outlined in section 6.4, the compound is a prime candidate for building libraries of heterocyclic compounds based on the 1,3,4-oxadiazole or other N-heterocyclic cores. mdpi.com These libraries are valuable in drug discovery for screening against various biological targets.
Peptide Modification Reagents: After suitable modification, the scaffold could be used as a reagent for the site-selective modification of peptides and proteins. The methionyl portion could facilitate non-covalent recognition, while a functionalized benzyloxyamine could react with a target residue on a protein.
Research Applications and Contributions to Chemical Methodologies
Utilization as a Synthetic Intermediate in the Construction of Complex Organic Molecules
The unique trifunctional nature of N-(N-Boc-DL-Methionyl)-benzyloxyamine makes it a valuable building block in multi-step organic synthesis. The Boc group provides a stable, acid-labile protecting group for the α-amino function, which is a cornerstone of modern peptide synthesis and related methodologies. rsc.orgrsc.org This protection allows the carboxyl group, activated as a hydroxamate with benzyloxyamine, to undergo reactions without interference from the nucleophilic amino group.
As a synthetic intermediate, the compound offers several strategic advantages:
Sequential Elongation: It can be used in a manner analogous to standard Boc-protected amino acids for the stepwise construction of peptide-like molecules or peptidomimetics. ub.edu The Boc group can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), revealing a free amine for subsequent coupling reactions. organic-chemistry.org
Introduction of a Latent Functional Group: The benzyloxyamine moiety serves as a protected form of a hydroxylamine (B1172632). This allows chemists to carry the reactive hydroxylamine functionality through multiple synthetic steps where it would otherwise be incompatible. Subsequent removal of the benzyl (B1604629) protecting group, typically via catalytic hydrogenolysis, unmasks the aminooxy group for further transformations.
Modular Assembly: The compound enables the modular assembly of complex structures. The methionine portion can be coupled to a resin or another molecule, followed by deprotection of the Boc group and further chain elongation. Alternatively, the Boc-protected amine allows for solution-phase coupling to other fragments.
The application of such building blocks is critical in the synthesis of natural products, modified peptides, and other complex molecular architectures where precise control over reactive functional groups is paramount. ub.eduresearchgate.net
| Functional Group | Protecting Group | Role in Synthesis | Deprotection Condition |
| α-Amino Group | Boc (tert-butyloxycarbonyl) | Prevents unwanted side reactions during coupling; enables stepwise synthesis. rsc.org | Mild acid (e.g., Trifluoroacetic Acid). organic-chemistry.org |
| Carboxyl Group | Benzyloxyamine | Forms a stable O-benzyl hydroxamate; acts as a protected hydroxylamine. researchgate.net | Catalytic Hydrogenolysis (to remove benzyl group). |
| Thioether (Methionine) | None | Provides structural diversity; potential site for selective oxidation or alkylation. | N/A |
Development of Novel Derivatization or Linker Reagents for Bioconjugation Chemistry
Bioconjugation chemistry relies on the ability to link molecules, such as drugs, probes, or polymers, to biomolecules like proteins or peptides. This compound serves as a precursor for creating such linker reagents. nih.gov The core of this application lies in the hydroxylamine functionality, which, once deprotected from its O-benzyl form, becomes a highly chemoselective aminooxy group. nih.gov
The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages. wikipedia.org This reaction is a cornerstone of chemoselective ligation because it proceeds under mild, aqueous conditions and the required carbonyl functionality can be readily introduced into biomolecules.
The synthetic utility of this compound in this context can be outlined in a typical workflow:
Coupling: The compound is first attached to another molecule of interest (e.g., a fluorescent dye, a drug molecule) via its N-terminus (after Boc deprotection) or through its methionine side chain.
Deprotection: The O-benzyl group is removed via hydrogenolysis to expose the reactive aminooxy (-O-NH2) group.
Ligation: The resulting aminooxy-functionalized molecule is then reacted with a biomolecule containing an aldehyde or ketone to form a stable conjugate linked by an oxime bond.
This strategy allows for the creation of custom linkers where the methionine unit provides spacing and conformational flexibility between the two conjugated partners. nih.gov
Probing Chemical Reaction Pathways and Mechanisms
While specific mechanistic studies on this compound are not widely documented, its structure makes it a suitable substrate for probing fundamental reaction mechanisms relevant to its constituent functional groups.
Boc-Group Cleavage: The kinetics and mechanism of Boc deprotection are of significant interest in process chemistry. researchgate.net Studies have shown that the cleavage of tert-butyl carbamates can exhibit a second-order dependence on acid concentration, proceeding through the fragmentation of a protonated intermediate. researchgate.net This compound could serve as a model substrate to study these kinetics, particularly how adjacent functionality influences the reaction rate.
Hydroxamate and Hydroxylamine Reactivity: O-acyl hydroxylamines, a class to which this compound belongs, can act as versatile electrophilic aminating reagents in transition metal-catalyzed reactions. vivekanandcollege.ac.in The compound could be used to investigate the mechanisms of C-N bond-forming reactions, where the hydroxylamine derivative transfers its nitrogen atom to a carbon center.
Oxime Formation: The reaction between an aminooxy group and a carbonyl is a classic example of nucleophilic addition to a carbonyl, followed by dehydration. The kinetics and pH dependence of this reaction are well-studied, and this molecule, after deprotection, could be used as a tool to probe these factors in complex biological systems.
Contribution to the Chemistry of Hydroxylamines and Amino Acid Derivatives
The compound represents a synergistic combination of amino acid chemistry and hydroxylamine chemistry. ontosight.ai Its existence and utility contribute to the broader field by demonstrating how these two important classes of molecules can be merged into a single, bifunctional reagent.
Contributions include:
Expanding the Toolbox of Protected Amino Acids: It provides a method for incorporating a protected hydroxylamine function into a peptide sequence using standard and predictable peptide synthesis protocols. rsc.orgub.edu
Facilitating Hydroxylamine Chemistry: Hydroxylamines and their derivatives can be unstable or prone to side reactions. wikipedia.orgnih.gov By incorporating the hydroxylamine into an amino acid framework and protecting it with a benzyl group, this compound offers a more stable and easily handled precursor for use in synthesis. nih.gov
Novel Heterocyclic Synthesis: Hydroxylamine derivatives are precursors for various nitrogen- and oxygen-containing heterocycles. For example, N-benzylhydroxylamine can be used as a "C1N1 synthon" in cyclization reactions to build complex structures like substituted imidazoles. rsc.orgmdpi.com The title compound could be adapted for similar strategies, leading to novel heterocyclic systems appended to an amino acid scaffold.
Future Research Directions and Unexplored Avenues
Development of Highly Enantioselective Synthetic Routes
The current designation of the compound as "DL" indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. A significant future direction lies in the development of synthetic methods to produce enantiomerically pure forms of N-(N-Boc-Methionyl)-benzyloxyamine. Access to the individual stereoisomers is crucial for applications in medicinal chemistry and chiral materials, where biological activity and supramolecular organization are often highly dependent on stereochemistry.
Potential strategies for achieving enantioselectivity include:
Asymmetric Catalysis : The use of chiral catalysts, such as rhodium or ruthenium complexes paired with chiral ligands, could facilitate the enantioselective synthesis of α-amino acid derivatives. rsc.orgnih.gov A key approach would be the asymmetric hydrogenation or amination of a suitable prochiral precursor.
Enzymatic Resolution : Enzymes, known for their high stereospecificity, could be employed to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the two. Lipases or proteases could potentially be used to selectively hydrolyze a related ester or amide precursor.
Chiral Auxiliary-Based Synthesis : Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed to yield the desired enantiopure product.
| Synthetic Strategy | Principle | Potential Advantages | Key Challenges |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer. | High catalytic efficiency; potential for high enantiomeric excess (ee). | Catalyst cost and sensitivity; optimization of reaction conditions. |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer of the racemic starting material. | High enantioselectivity under mild conditions; environmentally friendly. | Maximum theoretical yield of 50% for the desired enantiomer; requires screening for suitable enzymes. |
| Chiral Pool Synthesis | Starting from commercially available enantiopure L- or D-methionine. | High enantiopurity is guaranteed by the starting material. | Potential for racemization during subsequent reaction steps. |
Investigation of Novel Reactivity Patterns under Nontraditional Conditions
The methionine side chain offers a unique handle for chemical modification that is often underexplored compared to other functional groups. Nontraditional activation methods, such as photoredox catalysis and electrochemistry, could unlock novel reactivity patterns.
Photoredox Catalysis : Visible-light photoredox catalysis can facilitate single-electron transfer (SET) processes under mild conditions. princeton.eduacs.org The thioether in the methionine side chain is susceptible to oxidation to form a radical cation. nih.govresearchgate.net This intermediate can then undergo further reactions, such as deprotonation at the α-carbon to the sulfur, generating a nucleophilic radical that can react with various electrophiles. princeton.edunih.gov This strategy could be used to install new functional groups on the side chain of N-(N-Boc-DL-Methionyl)-benzyloxyamine, creating derivatives that are inaccessible through traditional methods. nih.gov
Electrochemistry : Electrochemical methods provide a reagent-free way to control redox reactions by precisely tuning the applied potential. Anodic oxidation could be used to selectively oxidize the thioether moiety, initiating transformations similar to those in photoredox catalysis. This approach offers advantages in terms of sustainability and scalability, avoiding the need for potentially expensive or toxic photocatalysts.
Advanced Characterization Techniques
Should this compound or its derivatives be found to form higher-order structures, advanced characterization techniques will be indispensable for elucidating their architecture and dynamics.
Solid-State NMR (ssNMR) : If the compound or its polymers can be prepared in a solid or semi-solid state (e.g., as a crystalline material or part of a composite), ssNMR could provide atomic-level information on conformation, packing, and intermolecular interactions that are not accessible in solution.
Cryo-Electron Microscopy (Cryo-EM) : For derivatives that self-assemble into larger, ordered supramolecular structures such as nanofibers or vesicles in solution, Cryo-EM would be a powerful tool. By flash-freezing the sample, the native hydrated structure can be visualized at high resolution, revealing the morphology and dimensions of the assemblies.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The synthesis and derivatization of complex organic molecules can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating chemical research. syncedreview.commdpi.com
For this compound, ML models could be developed to:
Predict Reaction Outcomes : By training on large datasets of chemical reactions, ML algorithms can predict the likely products and yields for a given set of reactants and conditions, reducing the need for trial-and-error experimentation. mit.eduacs.orgnih.gov
Optimize Reaction Conditions : AI can explore a vast parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for synthesizing or functionalizing the target compound, maximizing yield and minimizing byproducts. acs.org
Design Novel Derivatives : Generative models can propose new molecular structures based on the core scaffold of the compound, helping to explore new chemical spaces and identify derivatives with desired properties.
| ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Reaction Yield Prediction | Reactant structures, solvent, temperature, catalyst, reaction time. | Predicted percentage yield. | Prioritizes high-yield reaction pathways before lab synthesis. |
| Condition Optimization | Target product, reactant structures, desired yield. | Optimal temperature, solvent, and catalyst concentration. | Reduces experimental effort and resource consumption. nih.gov |
| Side-Product Prediction | Reactant structures and reaction conditions. | Structures and relative amounts of potential byproducts. | Aids in purification strategy development and mechanistic understanding. |
Exploration of the Compound in Materials Science or Supramolecular Chemistry Contexts
Amino acid derivatives are excellent building blocks for supramolecular chemistry due to their defined stereochemistry and ability to form directional hydrogen bonds. researchgate.net The structure of this compound, with its bulky hydrophobic groups (Boc and benzyl) and hydrogen-bonding capabilities (amide N-H), suggests a propensity for self-assembly. nih.gov
Future research could investigate the ability of this compound and its enantiopure variants to form:
Organogels : Self-assembly in organic solvents could lead to the formation of fibrillar networks that entrap the solvent, creating soft materials with potential applications in sensing or controlled release.
Langmuir-Blodgett Films : At an air-water interface, the amphiphilic nature of the molecule might allow for the formation of ordered monolayers, which can be transferred to solid substrates to create functional surfaces.
Peptide-Based Materials : The compound could be used as a non-canonical amino acid in peptide synthesis. nih.gov Its incorporation could influence the secondary structure of the peptide and promote the formation of novel biomaterials.
Expansion into New Chemical Spaces through Diverse Chemical Derivatization
The true potential of this compound lies in its use as a platform for generating diverse molecular architectures. A systematic exploration of its reactivity at different sites would significantly expand its utility.
Key derivatization strategies include:
N-Terminus Modification : Removal of the acid-labile Boc protecting group would liberate the primary amine. organic-chemistry.orgresearchgate.net This amine could then serve as a nucleophile for acylation, alkylation, or coupling with other amino acids to form dipeptides and larger structures.
C-Terminus Modification : The benzyloxyamine group is a masked hydroxylamine (B1172632). Its modification or cleavage could provide access to a carboxylic acid, hydroxamic acid, or other functionalities, further diversifying the molecular scaffold.
Side-Chain Functionalization : As discussed in section 8.2, the methionine thioether is a prime target for selective modification via oxidation or radical-based C-H functionalization to introduce new atoms or functional groups. uwaterloo.ca
| Modification Site | Reaction Type | Resulting Functionality | Potential Application |
|---|---|---|---|
| Amine (after Boc deprotection) | Acylation / Peptide Coupling | Amide / Peptide | Building block for peptidomimetics. |
| Benzyloxyamine | Hydrogenolysis | Hydroxylamine / Carboxylic Acid | Metal chelation, synthesis of new esters/amides. |
| Methionine Side Chain (Sulfur) | Oxidation | Sulfoxide (B87167), Sulfone | Modulating polarity and hydrogen bonding capacity. |
| Methionine Side Chain (α-C to S) | Photoredox C-H Alkylation | New C-C bond | Introduction of complex side chains. |
Q & A
What are the optimal synthetic routes for N-(N-Boc-DL-Methionyl)-benzyloxyamine?
Basic
The synthesis typically involves condensation of Boc-protected methionine derivatives with benzyloxyamine. A common approach uses acyl chlorides (e.g., 2-(4-halophenoxy)-2-methylpropionyl chlorides) reacted with benzyloxyamine under anhydrous conditions in solvents like dichloromethane, with bases such as K₂CO₃ to neutralize HCl byproducts . For dynamic covalent chemistry applications, sequential derivatization can be achieved via imine exchange reactions. For example, Boc-protected amines are deprotected using benzyloxyamine under thermodynamic control, enabling multi-step functionalization without intermediate purification .
How can the stability of this compound be assessed under oxidative or acidic conditions?
Basic
Stability studies in Fenton-like systems (e.g., Fe⁰/H₂O₂) reveal degradation pathways. Hydroxyl radicals attack the compound, producing intermediates like benzyloxyamine, benzoic acid, and phthalic acid (Table 1) .
How can dynamic covalent chemistry (DCC) enable sequential derivatization of this compound?
Advanced
DCC leverages reversible imine formation for selective protection/deprotection. For example:
Protection : Use SALAL or PYRAL to form stable aminals, leaving specific amines free for reaction .
Functionalization : React exposed amines with activated esters (e.g., Cbz-GlyONp) .
Deprotection : Imine exchange with benzyloxyamine regenerates free amines for subsequent steps .
This approach achieves multi-step derivatization in one pot (e.g., 7-step sequence yielding 31% final product) .
What enzymatic strategies enhance modification of this compound?
Advanced
The enzyme CapW (an N-transacylase) shows 2-fold higher activity with benzyloxyamine compared to its natural substrate, L-ACL. Key considerations:
- Substrate Specificity : CapW favors nucleophilic amines; steric hindrance or carboxylates reduce activity .
- Optimization : Use LC-MS to monitor acylation efficiency. Proxy reagents (e.g., benzyloxyamine) aid protocol optimization before scaling .
How can enantioselectivity be optimized in asymmetric synthesis involving this compound?
Advanced
Enantioselective conjugate amine additions using chiral catalysts (e.g., Ti-BINOL) achieve moderate stereocontrol. For example:
- React benzyloxyamine with N-acyloxazolidinones under BINOL catalysis (42% e.e.) .
- Refine reaction conditions (solvent polarity, temperature) to enhance stereoselectivity. Monitor via chiral HPLC or NMR .
What role does this compound play in site-specific protein bioconjugation?
Application-Focused
Benzyloxyamine derivatives serve as alkoxyamine probes for transamination-based bioconjugation. Methodological steps include:
Protein Modification : Use pyridoxal 5′-phosphate (PLP) to introduce ketone groups at N-termini .
Conjugation : React ketones with benzyloxyamine-linked tags (e.g., fluorescent dyes) .
Validation : Confirm conjugation via SDS-PAGE, HPLC, or MALDI-TOF MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
